molecular formula C12H9ClN2O3S B2563495 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid CAS No. 1333775-51-1

2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid

Cat. No.: B2563495
CAS No.: 1333775-51-1
M. Wt: 296.73
InChI Key: GXEIMNDYAJWVTG-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid is a high-purity chemical compound designed for research and development applications in medicinal chemistry. This molecule features a multifunctional imidazole core substituted with a 4-chlorophenyl group and a formyl moiety, linked to a sulfanylacetic acid chain. The presence of these distinct pharmacophoric groups suggests significant potential as a versatile building block or intermediate in drug discovery efforts. Compounds with similar structural motifs, such as chlorophenyl heterocycles and sulfonamide/sulfanyl derivatives, are frequently investigated for their diverse biological activities. Research on analogous structures has demonstrated potential in areas including antiviral activity against plant viruses like the tobacco mosaic virus (TMV) and antineoplastic effects , where related molecules have shown promising in vitro antiproliferative activity against various human cancer cell lines by inducing apoptosis and cell cycle arrest . The chlorophenyl and sulfur-containing functional groups are common in many bioactive molecules and pharmaceutical agents, underlining the research value of this compound . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound for developing novel synthetic pathways, screening for biological activity, and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-8-1-3-9(4-2-8)15-7-14-12(10(15)5-16)19-6-11(17)18/h1-5,7H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEIMNDYAJWVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2C=O)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an imidazole derivative.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the imidazole derivative with a formylating agent such as DMF and POCl3.

    Attachment of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the formylated imidazole with a thiol-containing acetic acid derivative under basic conditions to form the sulfanylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or further to a methyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and methyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the imidazole ring and the chlorophenyl group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison
Compound Name Core Heterocycle Chlorophenyl Position Key Substituents
2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid (Target) Imidazole 4-position 5-formyl, 4-sulfanylacetic acid
2-[2-[(2-chlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid Pyrazole 2-position 4-formyl, 5-methyl, 3-sulfanylacetic acid
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide Pyrazole 4- and 2,4-positions 3-carboxamide, 4-methyl, N-piperidino
(RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid (Cetirizine Ethyl Ester) Piperazine 4-position Ethoxyacetic acid, diphenylmethyl

Electronic and Steric Effects

  • Imidazole vs. Pyrazole Cores :
    The imidazole ring in the target compound is more basic (pKa ~7) than pyrazole (pKa ~2.5), enhancing solubility in physiological conditions. Pyrazole derivatives (Table 1) may exhibit reduced hydrogen-bonding capacity but greater metabolic stability due to lower reactivity .
  • Chlorophenyl Position :
    The 4-chlorophenyl group in the target compound provides a para-substituted electronic effect, favoring planar interactions with hydrophobic receptor pockets. In contrast, 2-chlorophenyl derivatives (e.g., the pyrazole analogue in ) introduce ortho-substitution, which may sterically hinder binding or alter dipole moments.

Functional Group Contributions

  • Formyl Group: The 5-formyl substituent in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in enzyme active sites).
  • Sulfanylacetic Acid vs. Carboxamide :
    The sulfanylacetic acid group enables chelation of metal ions (e.g., zinc in metalloenzymes) and hydrogen-bond donation. Pyrazole-3-carboxamide derivatives () replace this with a hydrogen-bond acceptor, altering target specificity.

Computational Insights

Tools like AutoDock4 (for molecular docking ) and Multiwfn (for electron density analysis ) could elucidate differences in binding affinity and electronic properties. For example:

  • Docking studies might reveal that the sulfanylacetic acid group forms stronger hydrogen bonds with serine residues in target enzymes than carboxamide or ester groups.

Biological Activity

2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that integrate the imidazole and sulfanylacetic acid moieties. The general procedure typically includes:

  • Formation of Imidazole Ring : The initial step involves creating the imidazole ring, which is crucial for the biological activity of the compound.
  • Introduction of Sulfanyl Group : The sulfanyl group is introduced through nucleophilic substitution reactions, enhancing the compound's reactivity and biological properties.
  • Acetic Acid Derivation : Finally, acetic acid is integrated to form the complete structure, which is critical for its pharmacological effects.

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating a range of pharmacological effects:

Antibacterial Activity

Research indicates that compounds with imidazole and sulfanyl groups exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease30

These findings indicate that this compound could be explored as a therapeutic agent in conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Properties : A study conducted by Aziz-ur-Rehman et al. (2011) demonstrated that derivatives containing sulfamoyl functionalities exhibited enhanced antibacterial activity compared to their parent compounds. This supports the hypothesis that the sulfanyl group contributes to the overall efficacy against bacterial infections.
  • Neuroprotective Effects : Research published in Bioorganic & Medicinal Chemistry examined the neuroprotective effects of imidazole derivatives, including this compound. It was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative disorders.
  • Diuretic Activity : Another study assessed various derivatives for their diuretic effects, indicating that compounds similar to this compound could be beneficial in managing hypertension and fluid retention issues.

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